Cyclopentylmethanesulfonyl Chloride

説明

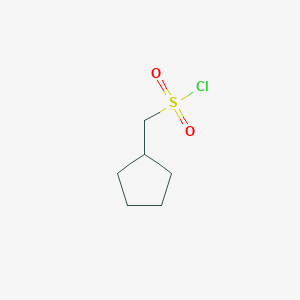

Structure

3D Structure

特性

IUPAC Name |

cyclopentylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKELTSTWLHPFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370715 | |

| Record name | Cyclopentylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242459-85-4 | |

| Record name | Cyclopentylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopentylmethanesulfonyl Chloride and Its Derivatives

Established Synthetic Pathways for Cyclopentylmethanesulfonyl Chloride

Traditional methods for the synthesis of sulfonyl chlorides, including this compound, have relied on robust and well-understood chemical transformations. These pathways often involve direct chlorination, alkylation of organometallic reagents, and, more recently, catalytic coupling reactions.

Direct Chlorination Approaches

Direct chlorination methods for the synthesis of sulfonyl chlorides typically involve the oxidative chlorination of sulfur-containing starting materials such as thiols or disulfides. For the synthesis of this compound, cyclopentylmethanethiol (B3054468) would be the logical precursor. The reaction generally proceeds by treating the thiol with a chlorinating agent in an aqueous or acidic medium.

A common approach involves the use of chlorine gas (Cl₂) in the presence of an acid. rsc.org While atom-efficient, the use of highly hazardous chlorine gas necessitates specialized handling procedures. rsc.org An alternative that mitigates some of the hazards associated with chlorine gas is the use of aqueous chlorine. rsc.org The general reaction is as follows:

Cyclopentylmethanethiol + 3Cl₂ + 2H₂O → this compound + 5HCl

Another established direct chlorination method is the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). If cyclopentylmethanesulfonic acid is available, it can be converted to the desired sulfonyl chloride.

Alkylation Reactions in this compound Synthesis

Alkylation reactions, particularly those involving organometallic reagents, provide a powerful method for the formation of carbon-sulfur bonds. The synthesis of this compound can be achieved by reacting a suitable cyclopentylmethyl organometallic species with a sulfuryl halide.

A prime example is the use of a Grignard reagent. Cyclopentylmagnesium bromide, which can be prepared from cyclopentyl bromide and magnesium turnings, is a viable nucleophile for this transformation. psu.edusigmaaldrich.com The reaction of cyclopentylmagnesium bromide with an excess of sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) at low temperatures can yield this compound. rsc.org It is crucial to use an excess of sulfuryl chloride to ensure the reaction proceeds to the sulfonyl chloride and to manage the formation of byproducts. rsc.org

The general scheme for this approach is:

Cyclopentylmagnesium bromide + SO₂Cl₂ → this compound + MgBrCl

The reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the product. For instance, using arylmagnesium chlorides in tetrahydrofuran has been shown to produce arenesulfonyl chlorides in good yields. rsc.org

Catalytic Coupling Reactions in Sulfonyl Chloride Formation

While catalytic coupling reactions are more commonly employed for the synthesis of sulfones and for the cross-coupling of sulfonyl chlorides with other molecules, their application in the direct formation of sulfonyl chlorides is an area of growing interest. researchgate.netnih.govacs.org

Palladium-catalyzed reactions have been developed for the chlorosulfonylation of arylboronic acids to form arylsulfonyl chlorides. nih.gov This methodology involves the coupling of a boronic acid with a sulfur dioxide surrogate in the presence of a palladium catalyst and a chloride source. Although this has been primarily demonstrated for aryl derivatives, the extension to alkylboronic acids or their equivalents could provide a catalytic route to compounds like this compound. nih.gov

The development of copper-catalyzed methods for the addition of sulfonyl chlorides to alkenes and alkynes is also noteworthy. researchgate.net While this represents a reaction of sulfonyl chlorides rather than their formation, the underlying principles of metal-catalyzed sulfur-centered radical generation could potentially be harnessed for novel synthetic strategies towards sulfonyl chlorides.

Innovations in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and scalable methods for the production of chemical intermediates. These innovations are highly relevant to the synthesis of this compound.

Sustainable and Green Chemistry Approaches in Chlorination

In an effort to move away from hazardous reagents like chlorine gas, several greener alternatives for the oxidative chlorination of thiols and their precursors have been developed. These methods often utilize safer chlorinating agents and more environmentally benign reaction conditions.

One such approach is the use of N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.orgresearchgate.net NCS is a stable, crystalline solid that is easier and safer to handle than chlorine gas. The synthesis of sulfonyl chlorides can be achieved by reacting S-alkylisothiourea salts, which are derived from the corresponding alkyl halides (e.g., cyclopentylmethyl bromide) and thiourea, with NCS. organic-chemistry.orgresearchgate.net A significant advantage of this method is that the byproduct, succinimide, can be recycled back to NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

Another green method employs Oxone (potassium peroxymonosulfate) in combination with a chloride salt like potassium chloride (KCl) in water as the reaction medium. rsc.org This system provides an efficient and rapid oxyhalogenation of thiols and disulfides to their corresponding sulfonyl chlorides under mild, aqueous conditions. rsc.org

| Green Reagent System | Precursor | Key Advantages |

| N-Chlorosuccinimide (NCS) | S-Cyclopentylmethylisothiourea salt | Safer handling, recyclable byproduct. organic-chemistry.orgresearchgate.net |

| Oxone / KCl | Cyclopentylmethanethiol | Use of water as solvent, mild conditions. rsc.org |

| Sodium hypochlorite (B82951) (NaOCl) | Thiols or disulfides | Cost-effective and atom-efficient reagent. rsc.org |

| Sodium chlorite (B76162) (NaClO₂) | S-alkyl isothiourea salts, thiols | Convenient, safe, and environmentally benign. organic-chemistry.org |

Continuous Flow Chemistry for Scalable Production of Sulfonyl Chlorides

Continuous flow chemistry has emerged as a powerful technology for the safe and scalable production of chemical compounds, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.org The synthesis of sulfonyl chlorides from thiols or disulfides via oxidative chlorination is often highly exothermic, making it an ideal candidate for flow chemistry. rsc.orgrsc.org

In a continuous flow setup, small volumes of reagents are continuously mixed and reacted in a microreactor. rsc.org This provides superior control over reaction parameters such as temperature and mixing, significantly improving safety by minimizing the risk of thermal runaway. rsc.org The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation. rsc.org

Researchers have developed continuous flow protocols for sulfonyl chloride synthesis using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides. rsc.orgrsc.org This approach has demonstrated high space-time yields and the ability to safely produce sulfonyl chlorides on a larger scale. rsc.org The application of such a system to the synthesis of this compound from cyclopentylmethanethiol could offer a safer and more efficient manufacturing process compared to traditional batch methods. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk of thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. rsc.org |

| Scalability | Scaling up can be challenging and hazardous. | More straightforward and safer to scale by running the system for longer. mdpi.com |

| Process Control | Less precise control over temperature and mixing. | Exquisite control over reaction parameters. rsc.org |

| Reagent Handling | Can be difficult for hazardous reagents like gases. | Facilitates safer handling of hazardous reagents. rsc.org |

Process Intensification and Safety Enhancements in Flow Chemistry

Process intensification refers to the development of smaller, safer, and more energy-efficient manufacturing processes. Flow chemistry is a key enabler of this concept in the synthesis of sulfonyl chlorides. The small hold-up volume within flow reactors drastically reduces the amount of hazardous material present at any given time, significantly improving the inherent safety of the process. rsc.org This is a crucial advantage over batch processes where the accumulation of large quantities of reactive intermediates can pose a significant risk. mdpi.com

Automation and real-time process monitoring are integral to process intensification. The use of gravimetric balances to monitor pump performance and reactor fill levels allows for the implementation of feedback controllers, leading to major improvements in process consistency and reliability. mdpi.com This level of control circumvents the operational hazards associated with batch processing, such as inconsistent off-gassing and the potential for thermal runaway during exothermic quenching steps. rsc.orgmdpi.com The result is a more robust and efficient process with a higher space-time yield. mdpi.com

The true power of flow chemistry is realized in multi-step synthesis, where several reaction stages are connected in a continuous sequence without the need to isolate intermediates. rsc.org This approach is highly valuable for creating complex derivatives, as it streamlines the manufacturing process and reduces waste. rsc.org

For example, multi-step flow systems have been developed for the synthesis of active pharmaceutical ingredients that involve the formation of a sulfonyl chloride as a key step. researchgate.net In such a system, a starting material can undergo a reaction like a magnesium-halogen exchange, followed by in-situ chlorosulfonylation, and then immediate reaction with an amine to form a complex sulfonamide, all within a single, integrated flow path. researchgate.net This methodology has been successfully applied to produce sulfonylurea compounds, demonstrating the capability of continuous multi-step processes to deliver complex final products efficiently and at a significant scale. google.com

Advanced Reagents and Catalysts in Sulfonyl Chloride Synthesis

Recent research has focused on developing milder and more selective reagents for sulfonyl chloride synthesis to replace harsh traditional agents like phosphorus pentachloride or thionyl chloride. researchgate.netorgsyn.org These advanced reagents offer better functional group tolerance and generate fewer toxic byproducts.

One notable advancement is the use of N-chloroamides, such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) and N-chlorosuccinimide (NCS), for the oxidative chlorination of thiols and their derivatives. rsc.orgnih.gov These reagents are effective and contribute to safer reaction protocols. Another innovative approach involves photocatalysis. nih.gov Using visible light and a heterogeneous photocatalyst like potassium poly(heptazine imide) (K-PHI), various sulfur-containing precursors, including thiols and thioacetates, can be converted into sulfonyl chlorides under mild, room-temperature conditions. nih.govnih.govacs.org

For syntheses starting from anilines, modern variations of the Sandmeyer reaction utilize stable SO2 surrogates like the DABCO-sulfur dioxide complex (DABSO), avoiding the need to handle gaseous sulfur dioxide. organic-chemistry.org Other mild oxidative systems, such as hydrogen peroxide combined with zirconium tetrachloride, provide a rapid and efficient route for converting thiols and disulfides directly into sulfonyl chlorides. organic-chemistry.org

Table 2: Modern Reagents for Sulfonyl Chloride Synthesis

| Reagent/Catalyst System | Precursor(s) | Key Advantages |

|---|---|---|

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Thiols, Disulfides | Dual-function reagent for oxidative chlorination in flow systems. rsc.org |

| N-Chlorosuccinimide (NCS) | Thiols, S-alkyl isothiourea salts | Mild oxidative chlorination, applicable to large-scale synthesis. organic-chemistry.org |

| Potassium Poly(heptazine imide) (K-PHI) | Thiols, Thioacetates, Diazonium salts | Heterogeneous photocatalyst, uses visible light, high functional group tolerance. nih.govnih.gov |

| DABSO (SO₂ Surrogate) | Anilines (via diazonium salts) | Solid, stable replacement for gaseous SO₂, enables Sandmeyer-type reactions. organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Rapid, high-purity conversion under mild conditions. organic-chemistry.org |

Stereoselective and Regioselective Synthesis of this compound Analogs

Controlling the spatial arrangement of atoms (stereoselectivity) and the specific site of reaction (regioselectivity) is paramount in the synthesis of complex organic molecules. Advanced methods allow for high precision in the synthesis of analogs of this compound.

Regioselectivity has been demonstrated in the reaction of quinoline (B57606) N-oxides with sulfonyl chlorides. In a novel one-pot, metal-free process, the sulfonyl chloride acts as a dual-purpose reagent, leading to the highly regioselective formation of C3-sulfonate esters and C4-chlorides of the quinoline core. rsc.org This demonstrates how a sulfonyl chloride can be used to direct functionalization to specific positions on a heterocyclic ring.

Stereoselectivity is crucial when creating molecules with specific three-dimensional shapes. A highly stereoselective method has been developed for the synthesis of (Z)-β-chlorovinyl sulfones through the copper-catalyzed addition of sulfonyl chlorides to acetylenes. thieme-connect.com The use of a CuCl catalyst with a dimethyl sulfide (B99878) additive is critical for achieving high stereoselectivity, exclusively affording the (Z)-isomer in moderate to excellent yields. thieme-connect.com This approach provides a powerful tool for constructing stereochemically defined vinyl sulfone structures, which are valuable intermediates in organic synthesis.

Mechanistic Investigations of Cyclopentylmethanesulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom of the sulfonyl chloride group highly electrophilic. This makes it a prime target for a variety of nucleophiles, leading to substitution of the chloride ion.

Formation of Sulfonamides via Amine Reactivity

The reaction of cyclopentylmethanesulfonyl chloride with primary and secondary amines is a cornerstone of its synthetic utility, yielding cyclopentylmethanesulfonamides. This transformation proceeds through a well-established nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, typically by another molecule of the amine or an added base, to afford the stable sulfonamide.

The general reaction can be represented as:

Cyclopentyl-CH₂-SO₂Cl + 2 RNH₂ → Cyclopentyl-CH₂-SO₂-NHR + RNH₃⁺Cl⁻

The rate of this reaction is influenced by the nucleophilicity of the amine and steric hindrance around both the nitrogen atom and the sulfonyl chloride group.

Table 1: Representative Examples of Sulfonamide Formation

| Amine | Product | Reaction Conditions |

|---|---|---|

| Aniline | N-Phenylcyclopentylmethanesulfonamide | Pyridine (B92270), CH₂Cl₂, 0 °C to rt |

| Diethylamine | N,N-Diethylcyclopentylmethanesulfonamide | Triethylamine, THF, 0 °C |

Generation of Methanesulfonates from Alcohols

In a similar fashion to amines, alcohols can act as nucleophiles, attacking the sulfonyl chloride to form cyclopentylmethanesulfonate esters. This reaction, often referred to as sulfonylation, is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

The mechanism involves the initial formation of an alkoxide, which then attacks the sulfur atom of the sulfonyl chloride. Subsequent elimination of the chloride ion yields the corresponding sulfonate ester.

Cyclopentyl-CH₂-SO₂Cl + R-OH + Base → Cyclopentyl-CH₂-SO₂-OR + Base·HCl

These sulfonate esters are excellent leaving groups in their own right and are often synthesized as intermediates for subsequent nucleophilic substitution or elimination reactions.

Table 2: Synthesis of Cyclopentylmethanesulfonate Esters

| Alcohol | Product | Base |

|---|---|---|

| Methanol | Methyl cyclopentylmethanesulfonate | Pyridine |

| Ethanol | Ethyl cyclopentylmethanesulfonate | Triethylamine |

Elimination Reactions and Sulfene (B1252967) Intermediates

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. This is due to the acidity of the α-protons on the carbon adjacent to the sulfonyl group.

E1cb Elimination Mechanisms

The mechanism of this elimination is typically considered to be an E1cb (Elimination, Unimolecular, conjugate Base) process. In the first step, the base abstracts an α-proton to form a carbanion. This carbanion is stabilized by the strong electron-withdrawing sulfonyl group. The subsequent, and typically rate-determining, step involves the expulsion of the chloride ion to form a highly reactive intermediate known as a sulfene (Cyclopentyl-CH=SO₂).

The presence of the cyclopentyl group can influence the rate of proton abstraction and the stability of the resulting carbanion.

Role of Sulfene Intermediates in Cycloaddition Reactions

Sulfenes are transient but highly reactive species that can be trapped in situ by various reagents. One of their most characteristic reactions is their participation in cycloaddition reactions. For instance, in the presence of a diene, a sulfene can undergo a [4+2] cycloaddition (Diels-Alder type reaction) to form a six-membered cyclic sulfonamide. With alkenes, [2+2] cycloadditions can occur to yield four-membered thietane (B1214591) dioxide rings. These reactions provide a powerful tool for the synthesis of various sulfur-containing heterocyclic compounds. The specific reactivity of the cyclopentylmethylsulfene intermediate will depend on the nature of the trapping agent used.

Electrophilic and Addition Reactions

While the primary reactivity of this compound is defined by its electrophilic sulfur center and acidic α-protons, the cyclopentyl ring itself can potentially participate in certain reactions, although this is less common. Under specific and often harsh conditions, such as in the presence of superacids, the cyclopentyl ring could undergo rearrangement or other electrophilic transformations. However, the dominant reaction pathways for this compound are overwhelmingly nucleophilic substitution at the sulfonyl group and base-induced elimination.

Addition reactions directly involving the sulfonyl chloride moiety are not typical. The sulfur-oxygen double bonds are relatively unreactive towards addition compared to carbon-carbon double bonds. The primary role of this compound in addition reactions is indirect, through the formation of sulfene intermediates which then undergo cycloaddition as described above.

Lewis Acid Catalyzed Addition to Unsaturated Systems

The addition of sulfonyl chlorides to unsaturated systems, such as alkenes and alkynes, is a powerful method for the formation of carbon-sulfur bonds. magtech.com.cn The presence of a Lewis acid is often crucial for activating the sulfonyl chloride and facilitating the reaction.

The generally accepted mechanism for the Lewis acid-catalyzed addition of a sulfonyl chloride to an alkene involves the initial interaction of the Lewis acid with the sulfonyl chloride. This interaction polarizes the sulfur-chlorine bond, making the sulfur atom more electrophilic. The alkene's π-electrons then attack the electrophilic sulfur, leading to the formation of a carbocationic intermediate. The stability of this carbocation plays a significant role in the regioselectivity of the addition, with the more stable carbocation being preferentially formed. libretexts.org Finally, the chloride ion attacks the carbocation, yielding the final addition product.

In the context of this compound, the reaction with an alkene in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), would proceed through a similar pathway. The cyclopentylmethyl group, being an alkyl group, is electron-donating and can influence the stability of the intermediate carbocation.

Table 1: Lewis Acids Commonly Used in Sulfonyl Chloride Additions

| Lewis Acid | Formula | Relative Activity |

| Aluminum Chloride | AlCl₃ | High |

| Zinc Chloride | ZnCl₂ | Moderate |

| Tin(IV) Chloride | SnCl₄ | Moderate to High |

| Boron Trifluoride | BF₃ | Moderate |

This table provides a general overview of Lewis acids and their typical relative activities in catalyzing additions of sulfonyl chlorides to unsaturated systems.

Research has shown that the choice of Lewis acid can significantly impact the reaction's outcome, influencing both the yield and the stereoselectivity of the product. nih.govresearchgate.net For instance, stronger Lewis acids may lead to faster reaction rates but can also promote side reactions.

Reactions with Carbonyl Compounds

The reaction of sulfonyl chlorides with carbonyl compounds, specifically aldehydes and ketones, provides a route to various sulfur-containing organic molecules. These reactions can proceed through different mechanistic pathways depending on the reaction conditions and the nature of the carbonyl compound. magtech.com.cn

One common reaction is the nucleophilic addition of a sulfonyl anion, generated in situ from the sulfonyl chloride, to the carbonyl carbon. libretexts.org The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The nucleophilic attack results in the formation of a tetrahedral intermediate, which can then be protonated to yield a β-hydroxysulfone. ksu.edu.sa

For this compound, the reaction with an aldehyde or ketone would involve the attack of the cyclopentylmethanesulfonyl moiety on the carbonyl carbon. The steric bulk of the cyclopentylmethyl group might influence the rate of this nucleophilic addition.

Alternatively, under basic conditions, sulfonyl chlorides can undergo elimination to form highly reactive sulfene intermediates. These sulfenes can then react with enolates of carbonyl compounds in a [2+2] cycloaddition manner. This pathway is particularly relevant for sulfonyl chlorides with α-hydrogens.

Table 2: General Reactivity of Carbonyl Compounds with Nucleophiles

| Carbonyl Compound | General Structure | Relative Reactivity |

| Aldehyde | R-CHO | High |

| Ketone | R-CO-R' | Moderate |

| Ester | R-CO-OR' | Low |

| Amide | R-CO-NR'₂ | Very Low |

This table illustrates the general trend in reactivity of different carbonyl compounds towards nucleophilic attack. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. ksu.edu.sa

The specific reaction pathway and the resulting products are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Quantum chemical calculations and molecular dynamics simulations can be employed to model the reactivity of this compound at the atomic level.

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction. researchgate.netnih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway. chemrxiv.orgarxiv.org

For the Lewis acid-catalyzed addition of this compound to an alkene, quantum chemical calculations could be used to:

Determine the geometry and electronic structure of the Lewis acid-sulfonyl chloride complex.

Calculate the energy barrier for the nucleophilic attack of the alkene on the activated sulfonyl chloride.

Investigate the relative stabilities of different possible carbocationic intermediates to predict the regioselectivity of the reaction.

Similarly, for the reaction with carbonyl compounds, these calculations can help to:

Elucidate the mechanism of sulfene formation and its subsequent reaction with enolates.

Compare the energy profiles of the nucleophilic addition and sulfene pathways to determine the favored mechanism under different conditions.

Table 3: Common Quantum Chemical Methods for Mechanistic Studies

| Method | Acronym | General Application |

| Density Functional Theory | DFT | Calculation of electronic structure and reaction energies. |

| Møller-Plesset Perturbation Theory | MP2, MP4 | Incorporates electron correlation for higher accuracy. |

| Coupled Cluster | CC | High-accuracy calculations, often used as a benchmark. |

This table lists some of the quantum chemical methods frequently used to investigate reaction mechanisms, each offering a different balance of computational cost and accuracy.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations can provide insights into the dynamic aspects of a chemical reaction, including the role of the solvent and the conformational changes that occur during the reaction process. nih.govmdpi.com By simulating the motion of atoms over time, MD can reveal how reactant molecules approach each other and how the solvent molecules influence the reaction pathway.

In the context of this compound reactivity, MD simulations could be employed to:

Study the solvation of the reactants and intermediates in different solvents and how this affects their reactivity.

Simulate the diffusion of reactants and the frequency of reactive encounters.

Investigate the conformational flexibility of the cyclopentyl group and its impact on the accessibility of the reactive sulfonyl chloride group.

Reactive force fields, which allow for the description of bond breaking and formation within a classical MD framework, can be particularly useful for studying the dynamics of these reactions on longer timescales than are accessible with purely quantum mechanical methods.

Table 4: Applications of Molecular Dynamics in Reactivity Studies

| Simulation Aspect | Information Gained |

| Solvation Effects | Understanding of solvent-solute interactions and their influence on reaction rates. |

| Conformational Sampling | Identification of reactive conformations and their populations. |

| Diffusion and Collision Rates | Estimation of the frequency of molecular encounters leading to reaction. |

This table highlights key areas where molecular dynamics simulations can contribute to a deeper understanding of chemical reactivity.

By combining the insights from both quantum chemical calculations and molecular dynamics simulations, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved.

Applications of Cyclopentylmethanesulfonyl Chloride in Advanced Chemical Research

Applications in Synthetic Organic Chemistry

The unique structural features of cyclopentylmethanesulfonyl chloride, combining a flexible cyclopentyl ring with a reactive methanesulfonyl chloride moiety, have made it a valuable tool for synthetic organic chemists. Its applications range from the simple introduction of sulfonyl groups to serving as a key component in the construction of intricate molecular frameworks.

The primary role of this compound in organic synthesis is as a potent sulfonylating agent. mdpi.com It readily reacts with a wide array of nucleophiles, including amines, alcohols, and thiols, to introduce the cyclopentylmethanesulfonyl group into organic molecules. This functionalization is crucial for modifying the properties of the parent molecule, such as its reactivity, solubility, and biological activity. The cyclopentyl group, in particular, can enhance the lipophilicity of a molecule, which can be advantageous in modulating its pharmacokinetic profile. mdpi.com

The reaction to form sulfonamides from primary or secondary amines is a cornerstone of its application. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are stable functional groups that are prevalent in many biologically active compounds.

Table 1: General Reaction for Sulfonamide Formation

| Reactants | Product | General Conditions |

| This compound, Primary/Secondary Amine | Cyclopentylmethanesulfonamide | Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran), Base (e.g., Triethylamine, Pyridine), Room Temperature |

In the intricate process of multistep synthesis, the protection of reactive functional groups is often a critical strategy. Sulfonyl chlorides, including this compound, can be employed to protect amine functionalities. mdpi.com The resulting sulfonamide is generally stable to a wide range of reaction conditions, such as those involving strong bases and nucleophiles. nih.gov This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected amine.

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. This compound serves as a valuable building block, providing the cyclopentylmethanesulfonyl scaffold for the synthesis of more elaborate molecules. nih.gov This is particularly relevant in the field of medicinal chemistry, where the sulfonyl group is a common pharmacophore. By reacting with molecules containing multiple functional groups, this compound can be used to link different molecular fragments or to introduce a key structural element into a growing molecular framework. The development of novel synthetic methodologies continues to expand the utility of such building blocks in creating architecturally complex and biologically active compounds. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. researchgate.net While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds are not abundant in the literature, the general reactivity of sulfonyl chlorides allows for their potential application in this area. For instance, reactions with bifunctional nucleophiles, such as diamines or amino alcohols, could lead to the formation of cyclic sulfonamides (sultams), which are a class of heterocyclic compounds. The synthesis of pyrazole (B372694) derivatives, a common heterocyclic scaffold in medicinal chemistry, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov While not a direct application, this compound could be used to functionalize pre-formed heterocyclic rings to modulate their properties.

In analytical chemistry, particularly in chromatography, the derivatization of analytes is a common strategy to enhance their detection and separation. mdpi.com Analytes that lack a chromophore or are not easily ionizable for mass spectrometry can be reacted with a derivatizing agent to introduce a detectable tag. This compound can be used for the derivatization of primary and secondary amines. The resulting sulfonamides are generally more amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS). researchgate.net This derivatization improves the chromatographic behavior of the amines and increases the sensitivity of the analytical method. researchgate.net

Table 2: Application in Analytical Derivatization

| Analytical Technique | Analyte Type | Purpose of Derivatization |

| HPLC-UV | Primary/Secondary Amines lacking a chromophore | Introduction of a UV-active group |

| LC-MS | Polar Primary/Secondary Amines | Increased hydrophobicity and ionization efficiency |

Applications in Medicinal Chemistry and Pharmaceutical Development

The synthesis of sulfonamide-based drugs is a major application of this compound in medicinal chemistry. mdpi.com Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govnih.gov For example, the development of novel kinase inhibitors, which are a significant class of anti-cancer drugs, often involves the synthesis of sulfonamide-containing molecules to target the ATP-binding site of the kinase. nih.gov While specific drugs containing the cyclopentylmethanesulfonyl group are not prominently highlighted in publicly available literature, the synthetic utility of the reagent makes it a relevant tool in the discovery and development of new therapeutic agents. The ability to readily synthesize a library of sulfonamide derivatives from various amines allows medicinal chemists to explore the structure-activity relationships and optimize the properties of a lead compound.

Precursor in Sulfonamide Drug Synthesis

This compound serves as a key precursor in the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications. chemimpex.com The primary reaction involves the introduction of the cyclopentylmethanesulfonyl group into a molecule, typically by reacting the chloride with a primary or secondary amine. This reaction forms a stable sulfonamide linkage, which is a critical structural motif in many therapeutic agents. chemimpex.comresearchgate.net

The synthesis of sulfonamides from sulfonyl chlorides is a well-established and versatile method in medicinal chemistry. researchgate.net The cyclopentyl moiety of this compound can influence the physicochemical properties of the resulting sulfonamide, such as its solubility and bioavailability, which are crucial for drug efficacy. chemimpex.com While specific, named drugs synthesized directly from this compound are not prominently documented in publicly available research, the fundamental reaction provides a pathway to novel drug candidates.

Table 1: General Reaction for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | Cyclopentylmethanesulfonamide Derivative |

Intermediates for Bioactive Compound Development

Beyond its direct role in forming the final drug molecule, this compound is instrumental in the creation of intermediates for the development of bioactive compounds. chemimpex.comnih.gov The cyclopentylmethanesulfonyl group can be introduced into a molecule to act as a protecting group or to modify the reactivity of a substrate for subsequent chemical transformations. The stability of the sulfonyl group under various reaction conditions makes it a reliable component in multi-step syntheses. nih.gov

The synthesis of bioactive compounds often involves a series of reactions where specific functional groups are added or modified. This compound provides a means to introduce a bulky and lipophilic cyclopentyl group, which can be advantageous for modulating the biological activity of the final compound. chemimpex.com

Development of Novel Therapeutic Agents

The development of novel therapeutic agents often relies on the exploration of new chemical scaffolds and functional groups. The use of this compound allows for the creation of new chemical entities with potential therapeutic value. chemimpex.com For instance, substituted cyclopentane (B165970) derivatives have been investigated as therapeutic agents for ocular hypertensive conditions like glaucoma. google.com While this patent does not explicitly name this compound as the starting material, it highlights the interest in cyclopentane-containing compounds for therapeutic purposes. The synthesis of such compounds could potentially involve intermediates derived from this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its activity. For derivatives of this compound, SAR studies would focus on how modifications to the cyclopentyl ring or the molecule to which the sulfonyl group is attached affect the compound's biological target.

While specific SAR studies focused solely on this compound derivatives are not extensively published, research on related sulfonamides provides insights. For example, studies on other sulfonamides have shown that the nature of the group attached to the sulfonamide nitrogen is critical for antibacterial activity. nih.gov It can be inferred that similar principles would apply to derivatives of this compound.

Antimicrobial Activity of this compound Derivatives

Sulfonamides, the class of compounds synthesized from sulfonyl chlorides like this compound, are well-known for their antibacterial properties. chemimpex.comresearchgate.net The general mechanism of action for many sulfonamide antibacterial agents involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. researchgate.net

Specific research on the antimicrobial activity of this compound derivatives is limited. However, studies on other sulfonamide derivatives have demonstrated a broad spectrum of activity against various bacterial strains. nih.govmdpi.com The cyclopentyl group in derivatives of this compound could influence the potency and spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Sulfonamide Derivatives (Illustrative Examples)

| Compound Type | Target Organism | Activity (MIC) |

| Quinone Derivative | Gram-positive pathogens | 0.5 - 64 µg/mL mdpi.com |

| Quinoxaline-containing Sulfonamide | Various cancer cell lines | Exhibited anticancer activities mdpi.com |

Applications in Agrochemical Research

The application of this compound extends to the field of agrochemical research, where it is used in the development of new herbicides and insecticides. chemimpex.com The introduction of the cyclopentylmethanesulfonyl moiety can lead to compounds with desirable properties for crop protection.

Development of Herbicides and Insecticides

In the quest for more effective and selective agrochemicals, this compound serves as a building block for creating novel herbicides and insecticides. chemimpex.com The synthesis of these compounds often involves the reaction of this compound with other chemical intermediates to produce a final active ingredient. While specific commercial herbicides or insecticides derived directly from this compound are not detailed in the available literature, the use of sulfonyl chlorides in agrochemical synthesis is a known strategy. google.comgoogle.com The properties of the resulting agrochemical, such as its efficacy, selectivity, and environmental persistence, can be fine-tuned by the chemical structure, including the presence of the cyclopentylmethanesulfonyl group.

Contribution to Agricultural Productivity Enhancements

This compound is utilized in the synthesis of next-generation agrochemicals, including sophisticated herbicides and insecticides. The incorporation of the cyclopentylmethanesulfonyl moiety into the molecular structure of active ingredients can influence their efficacy and selectivity. Research in this area focuses on developing crop protection agents that are more effective at lower application rates, thereby contributing to increased agricultural output while potentially minimizing environmental impact. The sulfonyl chloride group is a versatile reactive handle for constructing the sulfonamide linkages that are common in many pesticidal compounds.

Emerging Applications and Future Research Directions

The future for this compound and related sulfonyl chlorides appears promising, with several emerging areas of research. A general trend in the chemical industry is the move towards more sustainable and efficient synthetic processes. Future research will likely focus on developing greener routes for the production and use of this compound, minimizing waste and energy consumption.

Furthermore, the exploration of novel applications for materials derived from this compound is an active area of investigation. This includes the development of new high-performance coatings, advanced composites, and functional materials for electronics and energy storage. As the demand for materials with specialized properties continues to grow, the versatility of reagents like this compound will likely be further exploited in innovative ways.

| Research Area | Potential Future Direction |

| Sustainable Chemistry | Development of more environmentally friendly synthesis and application protocols. |

| High-Performance Materials | Creation of novel polymers and composites with enhanced durability and functionality. |

| Advanced Electronics | Investigation into the use of derived materials in next-generation electronic components. |

Analytical and Spectroscopic Characterization in Research of Cyclopentylmethanesulfonyl Chloride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce intricate details about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of Cyclopentylmethanesulfonyl Chloride. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group are expected to be the most deshielded, appearing at a higher chemical shift. For instance, in the related compound butane-1-sulfonyl chloride, the multiplet for the CH₂ group directly attached to the SO₂Cl group appears significantly downfield at approximately 3.68 ppm. acdlabs.com The protons of the cyclopentyl ring would appear as a series of complex multiplets in the typical aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the CH₂ group bonded to the sulfonyl chloride will be shifted downfield due to the inductive effect of the sulfonyl group. The carbons of the cyclopentyl ring will have distinct signals, with their chemical shifts influenced by their position relative to the sulfonylmethyl substituent. Purity assessments, often cited as ≥95% by NMR, rely on the integration of signals corresponding to the compound against those of known impurities or a calibrated internal standard. acdlabs.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| C₅H₉-C H₂-SO₂Cl | ¹³C | 60-70 | Singlet | Downfield shift due to adjacent SO₂Cl group. |

| C ₅H₉-CH₂-SO₂Cl | ¹³C | 35-45 (C1) | Singlet | Carbon attached to the CH₂SO₂Cl group. |

| C ₅H₉-CH₂-SO₂Cl | ¹³C | 25-35 (C2, C5) | Singlet | Beta carbons in the cyclopentyl ring. |

| C ₅H₉-CH₂-SO₂Cl | ¹³C | 20-30 (C3, C4) | Singlet | Gamma carbons in the cyclopentyl ring. |

| C₅H₉-C H₂-SO₂Cl | ¹H | 3.5-3.8 | Triplet or Doublet | Deshielded protons adjacent to the SO₂Cl group. acdlabs.com |

| C ₅H₉-CH₂-SO₂Cl | ¹H | 1.2-2.2 | Multiplet | Complex signals from the cyclopentyl ring protons. |

Note: Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods are used to confirm the presence of the critical sulfonyl chloride (-SO₂Cl) group.

The sulfonyl chloride functional group gives rise to very strong and characteristic absorption bands in the IR spectrum. These are due to the asymmetric and symmetric stretching vibrations of the S=O bonds. These bands are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The presence of the cyclopentyl group is confirmed by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. acdlabs.com The sulfur-chlorine (S-Cl) bond also has a characteristic stretching frequency, often found in the far-infrared region around 375 cm⁻¹. cdnsciencepub.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric SO₂ Stretch | Sulfonyl Chloride | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | Sulfonyl Chloride | 1166 - 1204 | Strong |

| C-H Stretch | Cyclopentyl Alkane | 2800 - 3000 | Medium-Strong |

These characteristic peaks provide a spectroscopic fingerprint, allowing for rapid confirmation of the sulfonyl chloride functionality.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₁ClO₂S), the monoisotopic mass is 182.0168 Da. core.ac.uk

Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙) which can then undergo various fragmentation pathways. A key fragmentation is the cleavage of the C-S bond, leading to the formation of a cyclopentylmethyl cation ([C₅H₉CH₂]⁺, m/z 83) and a sulfonyl chloride radical, or a cyclopentylmethyl radical and a sulfonyl chloride cation ([SO₂Cl]⁺, m/z 99). The ion at m/z 99 is particularly diagnostic for the sulfonyl chloride group and will exhibit a characteristic isotopic pattern (the M+2 peak) at m/z 101 in an approximate 3:1 ratio, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. acdlabs.com Further fragmentation of the cyclopentyl ring can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 182/184 | [C₆H₁₁ClO₂S]⁺˙ | C₆H₁₁ClO₂S | Molecular ion peak (M⁺˙), showing Cl isotope pattern. |

| 99/101 | [SO₂Cl]⁺ | SO₂Cl | Characteristic fragment for the sulfonyl chloride group, showing Cl isotope pattern. acdlabs.com |

| 83 | [C₆H₁₁]⁺ | C₆H₁₁ | Cyclopentylmethyl cation from C-S bond cleavage. |

| 69 | [C₅H₉]⁺ | C₅H₉ | Cyclopentyl cation from fragmentation of the side chain. |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. The analysis of sulfonyl chlorides like this compound can be challenging due to their lack of a strong ultraviolet (UV) chromophore. Direct detection by a Diode-Array Detector (DAD) or UV detector can have low sensitivity.

To overcome this, derivatization is often employed. The reactive sulfonyl chloride can be converted into a derivative with a strong chromophore or fluorophore by reacting it with an appropriate agent, such as benzylamine. google.com This allows for highly sensitive detection and accurate quantification.

A typical method would involve reverse-phase chromatography using a C8 or C18 column. sielc.comwu.ac.th The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like trifluoroacetic acid to ensure good peak shape. google.com

Table 4: General HPLC Method Parameters for Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid google.com |

| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid google.com |

| Elution Mode | Gradient |

| Detector | Diode-Array Detector (DAD) or Fluorescence Detector |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds and can be used for this compound. It is especially useful for detecting trace levels of the compound as a potential impurity in other substances. innovareacademics.inomicsonline.org

Direct GC analysis is possible, but sulfonyl chlorides can be prone to thermal degradation in the hot injector port, potentially leading to inaccurate quantification. core.ac.uk To mitigate this, a common strategy is to derivatize the sulfonyl chloride into a more thermally stable compound, such as an N,N-diethylsulfonamide, prior to analysis. core.ac.uk

The GC method typically uses a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., ZB-5ms or RTX-5MS), with helium as the carrier gas. innovareacademics.inrsc.org When using GC-MS, selected ion monitoring (SIM) can be employed to achieve very low detection limits, which is crucial when analyzing for trace-level genotoxic impurities. innovareacademics.inomicsonline.org

Table 5: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) rsc.org |

| Carrier Gas | Helium rsc.org |

| Injector Temperature | 280 °C rsc.org |

| Oven Program | Temperature gradient (e.g., 50 °C hold, then ramp to 300 °C) rsc.org |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) innovareacademics.in |

Compound Reference Table

| Compound Name |

|---|

| Benzylamine |

| Butane-1-sulfonyl chloride |

| This compound |

| N,N-diethylsulfonamide |

In-Situ Monitoring of Reactions

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for the real-time analysis of reactions involving this compound. nih.govyoutube.com These non-invasive methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus preserving the integrity of the reaction conditions. mdpi.com

In a typical application, such as a sulfonylation reaction where this compound is reacted with an amine or alcohol, an immersion probe connected to a spectrometer is inserted directly into the reaction vessel. youtube.com The instrument records spectra at regular intervals, providing a time-resolved profile of the chemical species present in the reaction mixture.

Key observables in in-situ monitoring of a sulfonylation reaction:

Disappearance of Reactants: The characteristic vibrational bands of the starting materials, such as the S-Cl stretching vibration of this compound and the N-H or O-H stretching vibrations of the amine or alcohol, will decrease in intensity as the reaction progresses.

Appearance of Products: New spectral features corresponding to the formation of the sulfonamide or sulfonate ester product will emerge and grow over time. For instance, the formation of a sulfonamide would be indicated by the appearance of characteristic N-H stretching and bending vibrations, as well as shifts in the S=O stretching frequencies.

Identification of Intermediates: In some cases, short-lived intermediates may be detected, offering mechanistic insights into the reaction pathway. mdpi.com

The data obtained from in-situ monitoring can be used to determine reaction kinetics, optimize reaction parameters (e.g., temperature, catalyst loading), and ensure reaction completion. The table below illustrates a hypothetical dataset that could be generated from the in-situ FTIR monitoring of a reaction between this compound and a primary amine.

| Reaction Time (minutes) | Concentration of this compound (mol/L) | Concentration of Primary Amine (mol/L) | Concentration of Sulfonamide Product (mol/L) |

| 0 | 1.00 | 1.10 | 0.00 |

| 10 | 0.75 | 0.85 | 0.25 |

| 20 | 0.50 | 0.60 | 0.50 |

| 30 | 0.25 | 0.35 | 0.75 |

| 40 | 0.05 | 0.15 | 0.95 |

| 50 | <0.01 | 0.10 | >0.99 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a crystalline compound. While a specific crystal structure for this compound is not publicly available, the technique would provide detailed information about its molecular geometry, conformation, and intermolecular interactions.

To perform this analysis, a single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Expected findings from an X-ray crystallographic study of this compound would include:

Molecular Conformation: The preferred orientation of the cyclopentyl ring relative to the sulfonyl chloride group.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, providing insight into the electronic environment of the atoms.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

The following table presents plausible crystallographic data for this compound, based on known structures of similar alkylsulfonyl chlorides.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 978 |

| Z | 4 |

| S-Cl Bond Length (Å) | 2.05 |

| S=O Bond Length (Å) | 1.43 |

| C-S Bond Length (Å) | 1.78 |

| O=S=O Bond Angle (°) | 120.5 |

| Cl-S-C Bond Angle (°) | 105.8 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular geometries, vibrational frequencies, and a variety of other molecular properties. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the three-dimensional structure of cyclopentylmethanesulfonyl chloride. nih.gov

These calculations would yield optimized bond lengths, bond angles, and dihedral angles, offering a precise structural model. For instance, key parameters such as the S=O and S-Cl bond lengths are critical in understanding the compound's stability and reactivity. Furthermore, DFT can be used to calculate conceptual DFT reactivity indices, which help in elucidating the reactivity and selectivity of the molecule in chemical reactions. mdpi.com

Below is an illustrative table of what typical DFT-calculated structural parameters for this compound might look like.

Illustrative DFT-Calculated Geometric Parameters for this compound This data is for illustrative purposes and is based on typical values for similar structures, as specific published data for this compound is unavailable.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S=O | 1.43 |

| S-Cl | 2.07 | |

| S-C | 1.80 | |

| C-H (avg. on ring) | 1.10 | |

| Bond Angles (°) ** | O=S=O | 121.5 |

| O=S=Cl | 108.0 | |

| O=S=C | 109.5 | |

| Cl-S-C | 100.0 | |

| Dihedral Angle (°) ** | Cl-S-C-C | 65.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net For derivatives of this compound, a QSAR study would involve synthesizing a series of related compounds and measuring a specific biological activity, such as enzyme inhibition or antimicrobial effects. nih.gov

The process involves calculating a wide range of molecular descriptors for each derivative, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com Such models are invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might look like the equation presented in the table below.

Illustrative QSAR Model for Hypothetical Biological Activity of Derivatives This data is for illustrative purposes only.

| QSAR Model Component | Description/Value |

| Dependent Variable | pIC50 (logarithmic measure of 50% inhibitory concentration) |

| Model Equation | pIC50 = 0.75 * LogP - 0.21 * TPSA + 1.5 * (HOMO) + 3.45 |

| Key Descriptors | LogP: A measure of lipophilicity. TPSA: Topological Polar Surface Area. HOMO: Energy of the Highest Occupied Molecular Orbital. |

| Statistical Significance | R² = 0.85, Q² = 0.78 |

Molecular Docking and Simulation for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov If this compound or its derivatives are being investigated as potential inhibitors of a specific enzyme, molecular docking can be used to predict how they might bind to the enzyme's active site. nih.govresearchgate.net

The process involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank. The small molecule is then computationally "docked" into the binding site, and various scoring functions are used to estimate the binding affinity, typically reported as a docking score in kcal/mol. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the protein-ligand complex over time. nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This data is for illustrative purposes only.

| Parameter | Result |

| Protein Target | Hypothetical Kinase XYZ (PDB ID: 0XXX) |

| Docking Score | -7.2 kcal/mol |

| Predicted Interactions | Hydrogen bond with the backbone NH of Valine 85. Hydrophobic interactions with Leucine 15 and Alanine 30. Halogen bond between the Chlorine atom and a backbone carbonyl oxygen. |

| Predicted Binding Mode | The cyclopentyl group occupies a hydrophobic pocket, while the sulfonyl group acts as a hydrogen bond acceptor. |

Environmental and Toxicological Considerations in Research

Environmental Fate and Transport of Sulfonyl Chlorides

The environmental persistence of sulfonyl chlorides, including Cyclopentylmethanesulfonyl Chloride, is primarily dictated by their reactivity with water. acs.orgrsc.orgosti.gov This class of compounds readily undergoes hydrolysis, a chemical process where the molecule reacts with water, leading to its degradation. acs.orgrsc.orgosti.gov The rate of this hydrolysis is influenced by factors such as pH and temperature. acs.orgrsc.org

The primary products of this reaction are the corresponding sulfonic acid and hydrochloric acid. In the case of this compound, hydrolysis yields cyclopentylmethanesulfonic acid and hydrochloric acid. These breakdown products are generally considered less toxic than the original sulfonyl chloride.

Due to their rapid hydrolysis, sulfonyl chlorides are not expected to be transported over significant distances in aquatic environments. cdc.govitrcweb.org Their potential for bioaccumulation is also low because the rate of hydrolysis is typically faster than the rate at which organisms can absorb them. While undissolved material might adsorb to sediment, it would remain susceptible to hydrolysis. Furthermore, the low vapor pressure of many sulfonyl chlorides suggests that atmospheric transport is not a major environmental pathway. cdc.govitrcweb.org

The environmental fate of related sulfur-containing compounds, such as sulfonamides and sulfonylureas, has been studied more extensively. nih.govnih.gov These studies indicate that factors like soil type and microbial activity can influence their persistence and degradation in the environment. nih.gov While not directly analogous, this information provides a broader context for understanding the environmental behavior of sulfur-containing organic compounds.

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of this compound, this involves developing safer and more efficient synthetic methods and applications. google.comrsc.org

Key areas of focus include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional methods for synthesizing sulfonyl chlorides often have lower atom economy due to the generation of stoichiometric byproducts. organic-chemistry.org

Use of Safer Solvents and Reagents: A significant goal is to replace hazardous solvents, such as chlorinated hydrocarbons, with more environmentally friendly alternatives. google.com Research has explored the use of water as a solvent for some sulfonyl chloride syntheses. rsc.org Additionally, efforts are being made to replace harsh and hazardous reagents, like chlorine gas, with safer alternatives. organic-chemistry.org

Catalysis: Catalytic reactions are preferred over stoichiometric ones as they can lead to higher efficiency, reduced waste, and milder reaction conditions. acs.org

Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups and other derivatives to simplify processes and reduce waste. acs.org

In-Situ Generation and Use: Developing processes where this compound is generated and then immediately used in a subsequent reaction step can reduce the need for purification and minimize waste. organic-chemistry.org

Several modern synthetic methods for sulfonyl chlorides align with green chemistry principles. For example, the use of N-chlorosuccinimide (NCS) as a chlorinating agent offers a safer alternative to traditional reagents. organic-chemistry.org Another approach involves the oxidative chlorination of thiols or disulfides using reagents like hydrogen peroxide in combination with a chlorinating agent. organic-chemistry.org The use of stable sulfur dioxide surrogates, such as DABSO, also represents a step towards safer and more convenient procedures. organic-chemistry.org

The following table summarizes some greener synthetic approaches for sulfonyl chlorides:

| Synthetic Approach | Key Green Chemistry Features |

| N-Chlorosuccinimide (NCS) Chlorosulfonation | Avoids hazardous reagents like chlorine gas; byproduct can be recycled. organic-chemistry.org |

| Oxidative Chlorination with H2O2 | Utilizes a greener oxidant (hydrogen peroxide). organic-chemistry.org |

| Use of SO2 Surrogates (e.g., DABSO) | Replaces gaseous and toxic sulfur dioxide with a stable solid. organic-chemistry.org |

| Reactions in Water | Employs an environmentally benign solvent. rsc.org |

Waste Minimization and Byproduct Management in Synthetic Processes

The manufacturing of this compound can generate various waste streams that require careful management to minimize environmental impact. osti.gov Common synthetic routes often produce byproducts such as hydrochloric acid and sulfur dioxide. wikipedia.org

Effective waste minimization strategies include:

Process Optimization: Carefully controlling reaction parameters like temperature and stoichiometry can maximize product yield and reduce the formation of unwanted side products.

Byproduct Valorization: Exploring potential uses for byproducts can turn a waste stream into a valuable resource. For instance, hydrochloric acid can be captured and used in other industrial processes.

Solvent Recycling: Recovering and reusing solvents through techniques like distillation can significantly reduce waste and operational costs.

A significant byproduct in many sulfonyl chloride syntheses is succinimide, which is water-soluble and can be conveniently converted back into the starting reagent N-chlorosuccinimide. organic-chemistry.org This recycling process represents a prime example of effective byproduct management.

The following table outlines common byproducts and potential management strategies:

| Byproduct | Potential Management Strategy |

| Hydrochloric Acid | Neutralization, capture and reuse. rsc.org |

| Sulfur Dioxide | Scrubbing with a caustic solution. |

| Succinimide | Conversion back to N-chlorosuccinimide (NCS). organic-chemistry.org |

| Solvents | Recovery and reuse through distillation. google.com |

Analytical Methods for Environmental Monitoring of this compound and its Byproducts

Monitoring the presence of this compound and its degradation products in the environment is crucial for assessing its potential impact. Due to the rapid hydrolysis of sulfonyl chlorides, analytical methods often target the more stable sulfonic acid byproduct. acs.orgrsc.orgosti.gov

Several analytical techniques are suitable for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile compounds like sulfonic acids. google.com When coupled with a Diode-Array Detector (DAD) or an ultraviolet (UV) detector, it can provide accurate quantification. google.comnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful combination offers high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex environmental samples like water and soil. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances the reliability of identification and quantification. nih.gov

Gas Chromatography (GC): While not directly applicable to non-volatile sulfonic acids, GC can be used after a derivatization step to convert the analyte into a more volatile form.

Ion Chromatography: This technique is well-suited for the analysis of ionic species like sulfonic acids in aqueous samples.

For the direct analysis of the parent compound, this compound, care must be taken to prevent its degradation during sample collection and preparation. This would likely involve extraction into an organic solvent and immediate analysis.

The following table summarizes analytical methods for monitoring this compound and its byproducts:

| Analytical Technique | Target Analyte | Key Advantages |

| HPLC-UV/DAD | Cyclopentylmethanesulfonic acid | Robust, accurate quantification. google.comnih.govresearchgate.net |

| LC-MS/MS | Cyclopentylmethanesulfonic acid, this compound | High sensitivity and selectivity, suitable for trace analysis. nih.gov |

| GC-MS (with derivatization) | Cyclopentylmethanesulfonic acid | High resolving power. |

| Ion Chromatography | Cyclopentylmethanesulfonic acid | Ideal for ionic analytes in water. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。